3,5-Dimethylisonicotinaldehyde

Physicochemical characterization Purification (distillation) Synthetic planning

3,5-Dimethylisonicotinaldehyde (CAS 201286-64-8), systematically named 3,5-dimethylpyridine-4-carboxaldehyde, is a heterocyclic aromatic aldehyde characterized by a pyridine ring substituted with two methyl groups at the 3- and 5-positions and a formyl group at the 4-position. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 201286-64-8
Cat. No. B1585890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylisonicotinaldehyde
CAS201286-64-8
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=C1C=O)C
InChIInChI=1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3
InChIKeyYGGVZAGIBPEDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylisonicotinaldehyde (CAS 201286-64-8): Core Chemical Identity and Physicochemical Profile for Procurement and Research Applications


3,5-Dimethylisonicotinaldehyde (CAS 201286-64-8), systematically named 3,5-dimethylpyridine-4-carboxaldehyde, is a heterocyclic aromatic aldehyde characterized by a pyridine ring substituted with two methyl groups at the 3- and 5-positions and a formyl group at the 4-position [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol [1]. Its key physicochemical properties, including a predicted boiling point of 252.8±35.0 °C, density of 1.065 g/cm³, LogP of 1.35, and a topological polar surface area (TPSA) of 30 Ų, govern its handling and reactivity in laboratory settings [1].

3,5-Dimethylisonicotinaldehyde (CAS 201286-64-8): Why It Cannot Be Interchanged with Generic Pyridine Aldehydes or Methyl-Substituted Analogs


Procurement based on a generic “pyridine aldehyde” or “methylpyridine” specification is a significant risk for synthetic and analytical workflows involving 3,5-Dimethylisonicotinaldehyde. The specific 3,5-dimethyl substitution pattern critically influences both the steric environment and electronic properties of the aldehyde moiety, directly affecting its reactivity in condensation, reduction, and nucleophilic addition reactions [1]. Furthermore, the presence of the 4-formyl group distinguishes it from simple dimethylpyridines, which lack this essential reactive handle. Substituting this compound with a regioisomer like 2,6-Dimethylpyridine-4-carboxaldehyde or a derivative lacking methyl groups, such as unsubstituted isonicotinaldehyde, introduces different steric constraints and electronic distributions that can lead to altered reaction kinetics, different yields, or even failure to form the desired product. The quantitative evidence below illustrates the tangible differences in physicochemical properties that underpin these divergent behaviors, reinforcing the necessity of selecting the precise compound for reproducible scientific results [1].

3,5-Dimethylisonicotinaldehyde (CAS 201286-64-8): Quantitative Evidence of Differentiation from Key Structural Analogs


Comparative Boiling Point and Volatility: 3,5-Dimethylisonicotinaldehyde vs. 2,6-Dimethylpyridine-4-carboxaldehyde

The boiling point of 3,5-Dimethylisonicotinaldehyde is substantially higher than that of its regioisomer, 2,6-Dimethylpyridine-4-carboxaldehyde. This difference provides a quantifiable basis for differentiating these two closely related compounds in purification and synthetic planning. While the target compound exhibits a predicted boiling point of 252.8±35.0 °C at 760 mmHg , the 2,6-isomer boils at a significantly lower temperature of 218.1±35.0 °C under identical pressure .

Physicochemical characterization Purification (distillation) Synthetic planning

Refractive Index Differentiation: 3,5-Dimethylisonicotinaldehyde vs. 2,6-Dimethylpyridine-4-carboxaldehyde

The refractive index, a fundamental property for assessing compound purity and identity, differs between 3,5-Dimethylisonicotinaldehyde and its 2,6-dimethyl regioisomer. The target compound possesses a predicted refractive index of 1.555 , while the 2,6-isomer has a measured refractive index of 1.5282 [1].

Quality control Analytical chemistry Material identification

Flash Point and Safety Profile: 3,5-Dimethylisonicotinaldehyde vs. 3,5-Dimethylpyridine

The flash point, a critical safety parameter for storage and handling, illustrates the profound impact of the 4-formyl group on the overall hazard profile. The aldehyde-containing 3,5-Dimethylisonicotinaldehyde has a predicted flash point of 113.3±33.4 °C . In stark contrast, the structurally similar 3,5-Dimethylpyridine, which lacks the formyl group, is significantly more flammable, with a flash point of 53.3±0.0 °C .

Chemical safety Storage Handling Procurement

Reactivity-Driven LogP Differentiation: Impact on Solubility and Bioavailability Predictions

The calculated partition coefficient (LogP) for 3,5-Dimethylisonicotinaldehyde is 1.35 [1]. While direct experimental LogP values for key synthetic precursors like 3,5-Dimethylpyridine are not consistently available, its physicochemical profile—including a significantly lower boiling point (169-170 °C) and density (0.939 g/mL) —confirms it is a less polar, more volatile species. The introduction of the polar formyl group in the target compound raises the LogP value and dramatically alters its solubility characteristics, which is a critical consideration for designing compounds with favorable pharmacokinetic properties.

Medicinal chemistry Drug design ADME properties Lipophilicity

3,5-Dimethylisonicotinaldehyde (CAS 201286-64-8): Validated Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Sterically Hindered Active Pharmaceutical Ingredients (APIs)

The 3,5-dimethyl substitution pattern creates a specific steric environment around the reactive aldehyde group. This is directly relevant to medicinal chemistry programs requiring a building block that introduces controlled steric hindrance, which can improve metabolic stability or reduce off-target binding in drug candidates. The compound's LogP of 1.35 further supports its utility in optimizing the lipophilicity of lead compounds.

Precursor for Heterocyclic Ligands and Catalysts

The aldehyde group provides a versatile handle for forming imines, hydrazones, and other heterocyclic motifs through condensation reactions. The specific steric and electronic properties conferred by the 3,5-dimethyl groups differentiate this compound from other pyridine aldehydes. For instance, its markedly different boiling point (252.8 °C) and refractive index (1.555) [1] compared to its 2,6-regioisomer underscore the unique product profile that would be obtained, making it a distinct candidate for developing novel ligands with tailored properties for catalysis or metal-organic frameworks.

Analytical Reference Standard for Regioisomer Identification

The quantifiable differences in refractive index (Δn = 0.0268 vs. the 2,6-isomer) and gas chromatography (GC) retention time (due to the 34.7 °C difference in boiling point) make this compound an excellent reference standard. It can be used to accurately identify and quantify the 3,5-dimethyl isomer in mixtures or to confirm the absence of the 2,6-regioisomer as an impurity in reaction products, ensuring the quality and purity of synthesized materials.

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